N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Catalog No.
S12179422
CAS No.
M.F
C11H17N5
M. Wt
219.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-p...

Product Name

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

InChI

InChI=1S/C11H17N5/c1-3-6-16-8-5-11(14-16)12-9-10-4-7-15(2)13-10/h4-5,7-8H,3,6,9H2,1-2H3,(H,12,14)

InChI Key

FBWRDXQCEBCPRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=NN(C=C2)C

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a complex organic compound characterized by the presence of two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which contribute to the compound's unique chemical properties. The structure of this compound includes a propyl group and a methyl-substituted pyrazole, making it of interest in various fields, including medicinal chemistry and materials science.

The molecular formula for N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine is C14H24N5C_{14}H_{24}N_5, with a molecular weight of approximately 297.83 g/mol. The compound's IUPAC name reflects its complex structure, highlighting the specific arrangement of atoms and functional groups.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially forming pyrazole N-oxides.
  • Reduction: Reduction reactions can occur with agents like lithium aluminum hydride, which may reduce functional groups present on the pyrazole rings.
  • Substitution Reactions: Electrophilic or nucleophilic substitutions can be performed on the pyrazole rings, allowing for further functionalization and modification of the compound.

These reactions are typically facilitated by strong acids or bases and specific solvents under controlled temperatures to yield desired products.

The biological activity of N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine is currently under investigation, particularly regarding its potential pharmacological effects. Pyrazole derivatives are often explored for their biological activities, including:

  • Antimicrobial Properties: Some pyrazole compounds exhibit antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation through various mechanisms.

Research into this compound's specific interactions with biological targets could reveal its utility in therapeutic applications.

The synthesis of N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves multi-step organic reactions:

  • Formation of Pyrazole Rings: This step usually starts with simple precursors like hydrazines and 1,3-diketones through cyclization reactions to create the pyrazole structure.
  • Alkylation: The pyrazole rings are then alkylated using alkyl halides under basic conditions to introduce the propyl and methyl groups.
  • Coupling Reaction: Finally, the two pyrazole rings are linked via a methanamine bridge using reductive amination or other coupling strategies.

Optimization of these synthetic steps is crucial for maximizing yield and purity, especially for industrial applications.

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several potential applications:

  • Medicinal Chemistry: The compound may serve as a pharmacophore in drug design targeting specific enzymes or receptors involved in various diseases.
  • Materials Science: Its unique structure could lead to innovative materials with specific electronic or optical properties.
  • Biological Studies: The compound can be utilized as a probe to investigate biological pathways involving pyrazole-containing molecules.

Interaction studies involving N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine focus on its binding affinity to various biological targets. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic effects. Research is ongoing to explore how this compound interacts at the molecular level with proteins and other biomolecules.

Several compounds exhibit structural similarity to N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
5-Nitro-1H-pyrazol-3-aminesContains nitro groupExhibits antimicrobial activity
4-(Trifluoromethyl)phenylpyrazoleIncorporates trifluoromethyl groupKnown for anti-inflammatory properties
2-Chloro-N-(pyrazolyl)benzonitrileContains chloro substituentUseful as tissue-selective androgen receptor modulators

These compounds share similar pyrazole structures but differ in substituents that influence their biological activity and potential applications. The unique combination of functional groups in N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amines may provide distinct advantages in medicinal chemistry and materials science compared to these similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.14839556 g/mol

Monoisotopic Mass

219.14839556 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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